METHYL 4-[2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDO]BENZOATE
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Overview
Description
Methyl 4-[(2-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}hexanoyl)amino]benzoate is a complex organic compound with a unique structure that includes a nitro group, a dioxo-isoindole moiety, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDO]BENZOATE typically involves multiple steps. One common method includes the reaction of 4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindole with hexanoyl chloride to form an intermediate, which is then reacted with methyl 4-aminobenzoate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}hexanoyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ester group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various ester derivatives .
Scientific Research Applications
Methyl 4-[(2-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}hexanoyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-[2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The nitro group and dioxo-isoindole moiety play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoate
- Benzoic acid, 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-2-methoxyphenoxy]-3-nitro-, methyl ester
Uniqueness
Methyl 4-[(2-{4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}hexanoyl)amino]benzoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C22H21N3O7 |
---|---|
Molecular Weight |
439.4g/mol |
IUPAC Name |
methyl 4-[2-(4-nitro-1,3-dioxoisoindol-2-yl)hexanoylamino]benzoate |
InChI |
InChI=1S/C22H21N3O7/c1-3-4-7-17(19(26)23-14-11-9-13(10-12-14)22(29)32-2)24-20(27)15-6-5-8-16(25(30)31)18(15)21(24)28/h5-6,8-12,17H,3-4,7H2,1-2H3,(H,23,26) |
InChI Key |
BYQAWHPUMXIMMG-UHFFFAOYSA-N |
SMILES |
CCCCC(C(=O)NC1=CC=C(C=C1)C(=O)OC)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CCCCC(C(=O)NC1=CC=C(C=C1)C(=O)OC)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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